molecular formula C17H13NO2 B1270942 8-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 88238-73-7

8-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No.: B1270942
CAS No.: 88238-73-7
M. Wt: 263.29 g/mol
InChI Key: DNRDUAQLBRLDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)quinoline-2-carbaldehyde (C₁₇H₁₃NO₂, molecular weight 263.296 g/mol) is a quinoline derivative characterized by a benzyloxy substituent at the 8-position and an aldehyde functional group at the 2-position of the quinoline core . It is a versatile intermediate in organic synthesis, particularly in the development of metal-chelating agents, fluorescent probes, and pharmaceutical precursors. Its structure combines the electron-withdrawing aldehyde group with the sterically bulky benzyloxy moiety, influencing both its reactivity and applications in coordination chemistry and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)quinoline-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through various methods.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting quinoline with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid.

    Formylation: The aldehyde group is introduced at the 2nd position of the quinoline ring through a formylation reaction. This can be achieved by reacting the benzyloxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)quinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 8-(Benzyloxy)quinoline-2-carboxylic acid.

    Reduction: 8-(Benzyloxy)quinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)quinoline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The quinoline ring can also intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Structurally analogous quinoline derivatives differ in substituent type, position, and electronic effects, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-(Benzyloxy)-2-fluoroquinoline 8-benzyloxy, 2-fluoro C₁₆H₁₂FNO 269.28 Enhanced halogen bonding for fluorination studies; 80% yield via SNAr .
8-(Benzyloxy)-2-chloroquinoline 8-benzyloxy, 2-chloro C₁₆H₁₂ClNO 269.73 Precursor for Suzuki coupling; soluble in DMSO .
8-(Benzyloxy)-2-methylquinoline 8-benzyloxy, 2-methyl C₁₇H₁₅NO 249.31 Methyl group increases steric hindrance; antimicrobial activity .
8-Morpholinyl-quinoline-2-carbaldehyde 8-morpholinyl, 2-aldehyde C₁₄H₁₅N₂O₂ 243.28 Chelating agent for chemosensors; 33% yield via transamidation .
2-Chloro-8-methoxyquinoline-3-carbaldehyde 8-methoxy, 2-chloro, 3-aldehyde C₁₁H₉ClNO₂ 235.65 Dual functional groups enable dual reactivity in heterocyclic synthesis .

Electronic and Steric Effects

  • Aldehyde vs. Halogen/Methyl: The aldehyde group in 8-(benzyloxy)quinoline-2-carbaldehyde facilitates nucleophilic additions (e.g., Wittig reactions) , whereas halogen substituents (F, Cl) enhance electrophilic aromatic substitution reactivity . Methyl groups introduce steric bulk, reducing reaction rates but improving metabolic stability in drug candidates .
  • Benzyloxy vs. Morpholinyl : The benzyloxy group provides lipophilicity, aiding membrane permeability in bioactive molecules. In contrast, morpholinyl substituents enhance water solubility and metal-chelation capacity .

Key Research Findings

Fluorination Efficiency: 8-(Benzyloxy)-2-fluoroquinoline (17) is synthesized in 80% yield via halogen exchange, demonstrating superior efficiency compared to chlorinated analogs .

Antimicrobial Activity: 8-(Benzyloxy)-2-methylquinoline (2d) exhibits moderate activity against Chlamydia trachomatis, attributed to the methyl group’s steric and electronic effects .

Chelation Capacity : Morpholinyl and piperazinyl derivatives (e.g., 1d, 1e) show strong binding to Cu(II) and Fe(III), making them candidates for metalloenzyme inhibition .

Biological Activity

8-(Benzyloxy)quinoline-2-carbaldehyde is an organic compound with the molecular formula C17H13NO2, characterized by a benzyloxy group at the 8th position and an aldehyde group at the 2nd position of the quinoline ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound can undergo various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : It can be reduced to a primary alcohol.
  • Substitution : The benzyloxy group may participate in nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and DNA. The mechanisms include:

  • Covalent Bond Formation : The benzyloxy and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity.
  • DNA Intercalation : The quinoline ring may intercalate into DNA, disrupting its structure and function, which could lead to cytotoxic effects on rapidly dividing cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism against bacteria involves disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
PC-3 (Prostate Cancer)15.2

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest at the G1 phase, potentially mediated through the modulation of signaling pathways related to cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic application in treating resistant infections .
  • Cytotoxicity Assessment :
    Another study investigated the cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting its potential as a lead compound in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Its distribution is primarily localized within tissues where it exerts its biological effects.

Properties

IUPAC Name

8-phenylmethoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-11-15-10-9-14-7-4-8-16(17(14)18-15)20-12-13-5-2-1-3-6-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDUAQLBRLDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364193
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88238-73-7
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 8-hydroxy-2-methylquinoline (6d), benzyl bromide, and selenium dioxide using methods as described in the literature for similar compounds (Buchi et al., 1956) in 35% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-(Benzyloxy)quinoline-2-carbaldehyde
8-(Benzyloxy)quinoline-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.